REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])#[CH:9].Br[C:15]1[C:16]([C:22]#[N:23])=[N:17][CH:18]=[C:19]([Cl:21])[CH:20]=1>[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd].CN(C)C=O>[Cl:21][C:19]1[CH:20]=[C:15]([C:9]#[C:8][Si:10]([CH3:13])([CH3:12])[CH3:11])[C:16]([C:22]#[N:23])=[N:17][CH:18]=1 |f:4.5.6.7.8|
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Name
|
|
Quantity
|
7.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
2.32 mL
|
Type
|
reactant
|
Smiles
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C(#C)[Si](C)(C)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(C1)Cl)C#N
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Name
|
copper (I) iodide
|
Quantity
|
0.263 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
0.558 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was flushed with argon
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The solution was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica-gel chromatography
|
Type
|
WASH
|
Details
|
eluting 0-50% ethyl acetate in hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C#N)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.5 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |